Scammonin I

Description

Properties

CAS No. |

145108-33-4 |

|---|---|

Molecular Formula |

C50H84O21 |

Molecular Weight |

1021.2 g/mol |

IUPAC Name |

[30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |

InChI |

InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+ |

InChI Key |

DGRGOOVTCYVEDQ-KIBLKLHPSA-N |

SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |

Isomeric SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |

Appearance |

Solid powder |

Other CAS No. |

145108-33-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11-((O-6-deoxy-4-O-2-methyl-1-oxo-2-butenyl)glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-mannopyranosyl-(1-2)-O-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester scammonin I |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Profile of Scammonin I: A Technical Guide

Abstract

Scammonin I is a prominent resin glycoside isolated from the roots of Convolvulus scammonia. As a member of the Convolvulaceae family, this plant has a long history in traditional medicine, primarily owing to the purgative properties of its resin. Modern phytochemical research has identified this compound as a major bioactive constituent, exhibiting a range of pharmacological effects including cytotoxic, anti-inflammatory, and antimicrobial activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and a generalized methodology for the isolation and characterization of this compound. Additionally, its known biological activities are summarized, offering a resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

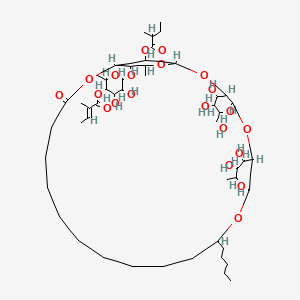

This compound is a complex macrolactone glycoside. Its structure consists of an (11S)-hydroxyhexadecanoic acid aglycone, to which a tetrasaccharide chain is attached at the C-11 hydroxyl group. This oligosaccharide is further acylated with 2-methylbutyric acid and tiglic acid. The macrocyclic structure is formed by an ester linkage between the carboxyl group of the fatty acid and a hydroxyl group on one of the sugar moieties.

The detailed chemical name for this compound is (11S)-hydroxyhexadecanoic acid, 11-[(O-6-deoxy-4-O-(2(E)-methyl-1-oxo-2-butenyl)-beta-D-glucopyranosyl-(1->4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-alpha-L-mannopyranosyl-(1->2)-O-beta-D-glucopyranosyl-(1->2)-6-deoxy-beta-D-glucopyranosyl]oxy)-, intramol. 1,3"'-ester[1].

Quantitative Data

| Property | Value | Source |

| Chemical Formula | C₅₀H₈₄O₂₁ | [2] |

| Molar Mass | 1021.20 g·mol⁻¹ | [3] |

| Appearance | Amorphous powder | - |

| Solubility | Soluble in ether and other organic solvents | [1] |

Structural Diagram

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process combining extraction, chromatography, and spectroscopic techniques. While specific experimental parameters from the original literature are not fully available, a general methodology can be outlined.

Isolation and Purification

-

Extraction : The dried and powdered roots of Convolvulus scammonia are subjected to solvent extraction. An ether-soluble fraction, often referred to as 'jalapin', is obtained which contains a mixture of resin glycosides[1].

-

Chromatographic Separation : The crude 'jalapin' fraction is then subjected to column chromatography for the separation of its components. A common stationary phase used for this purpose is Sephadex LH-20. Elution with an appropriate solvent system allows for the separation of different scammonins.

-

Purification : Fractions containing this compound are collected and may be further purified by repeated chromatography, including high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Elucidation

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of the isolated compound. Tandem MS (MS/MS) experiments are used to study the fragmentation patterns, which provide information about the sequence of sugar units and the nature of the acyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is crucial for the complete structural assignment.

-

¹H NMR : Provides information on the number and types of protons, their chemical environment, and coupling constants, which helps in identifying the sugar units and their anomeric configurations.

-

¹³C NMR : Determines the number of carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the aglycone, the sugar sequence, the location of the acyl groups, and the position of the macrocyclic ester linkage.

-

Biological Activity

This compound, as a major constituent of scammony resin, is responsible for many of its biological effects. These have been noted in traditional medicine and are now being investigated through modern pharmacological studies.

-

Purgative and Laxative Effects : This is the most well-documented activity, where this compound acts as a gastrointestinal irritant, stimulating peristalsis.

-

Cytotoxic and Anticancer Activity : Studies have shown that extracts of Convolvulus scammonia containing scammonins exhibit cytotoxic effects against various cancer cell lines. The precise mechanism of action is still under investigation but may involve the induction of apoptosis.

-

Anti-inflammatory and Antioxidant Effects : There is evidence to suggest that this compound possesses anti-inflammatory and antioxidant properties, though the specific molecular targets and signaling pathways have not been fully elucidated.

-

Antimicrobial and Anthelmintic Activity : Traditionally, scammony resin has been used to expel parasitic worms, and modern studies are exploring the antimicrobial and anthelmintic potential of its purified constituents.

Conclusion

This compound is a structurally complex natural product with a range of interesting biological activities. While its chemical structure has been elucidated, further research is needed to fully understand its mechanisms of action at a molecular level, particularly concerning its cytotoxic and anti-inflammatory effects. The development of more detailed and standardized protocols for its isolation and purification will be essential for advancing research into its therapeutic potential. This guide provides a foundational overview for researchers interested in exploring the chemical and pharmacological properties of this and related resin glycosides.

References

Scammonin I: A Technical Guide on its Discovery, Historical Use, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin I is a complex resin glycoside first isolated from the roots of Convolvulus scammonia. Historically, the crude resin, known as scammony, was a widely utilized and potent cathartic in traditional medicine for centuries. This technical guide provides an in-depth overview of the discovery, historical context, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and analysis, a compilation of its physicochemical and biological data, and a discussion of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Resin glycosides, a class of complex glycolipids, are characteristic secondary metabolites of the Convolvulaceae family.[1] These compounds are known for a variety of biological activities, including cytotoxic, antimicrobial, and purgative effects.[2] this compound is a prominent member of this class, derived from Convolvulus scammonia L., a plant native to the Eastern Mediterranean.[3][4] The crude resin extracted from the root of this plant, known as scammony, has a long and storied history as a powerful purgative.[4][5] This guide focuses on the scientific journey of this compound, from its historical use in crude form to its isolation and characterization.

Discovery and Structural Elucidation

This compound was first isolated and characterized in 1990 by N. Noda, H. Kogetsu, T. Kawasaki, and K. Miyahara from the ether-soluble resin glycoside fraction of scammony roots (radix scammoniae).[2] The isolation and structural elucidation involved a series of chromatographic and spectroscopic techniques.

Isolation Protocol

The following protocol is a detailed representation of the methodology used for the isolation of this compound.

Experimental Workflow: Isolation of this compound

Caption: Workflow for the isolation of this compound.

Detailed Steps:

-

Extraction of the 'Jalapin' Fraction: The dried and powdered roots of Convolvulus scammonia are first subjected to extraction with a nonpolar solvent, such as diethyl ether, to obtain the ether-soluble resin glycoside fraction, historically referred to as 'jalapin'.[2]

-

Alkaline Hydrolysis: The 'jalapin' fraction is then subjected to alkaline hydrolysis. This process cleaves the ester linkages, liberating the constituent glycosidic acid (scammonic acid A) and various organic acids.[2]

-

Acidification and Extraction: The hydrolyzed mixture is acidified, and the resulting precipitate, containing the glycosidic acids, is extracted with ether.

-

Chromatographic Purification: The ether extract is subjected to multiple rounds of column chromatography.

-

Sephadex LH-20 Chromatography: The extract is first purified on a Sephadex LH-20 column. This gel filtration medium separates compounds based on their size and polarity.

-

Silica Gel Chromatography: Further purification is achieved through silica gel column chromatography, which separates compounds based on their polarity. Successive chromatographic steps are performed until pure this compound is obtained.[6]

-

Structural Characterization

The structure of this compound was determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical degradation studies.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅₀H₈₄O₂₁ | [6] |

| Molar Mass | 1021.201 g·mol⁻¹ | [7] |

| Appearance | Amorphous Powder | [2] |

| Optical Rotation | [α]D -45.5° (c 1.0, MeOH) | [2] |

| ¹H-NMR Data | See original publication for detailed shifts and coupling constants. | [2] |

| ¹³C-NMR Data | See original publication for detailed chemical shifts. | [2] |

Historical Use

The use of scammony resin as a medicinal agent dates back to ancient times. The dried milky juice from the root of Convolvulus scammonia was a well-known purgative.[5]

-

Ancient and Traditional Medicine: Theophrastus, in the 3rd century B.C., was acquainted with scammony. It was also familiar to Dioscorides, Pliny, and Celsus.[5] In Ancient Greece, it was used as a cathartic and purgative to treat conditions like edema and to expel bile and phlegm.[4] Arabian physicians were also knowledgeable about scammony and its source plant.[5]

-

Preparation and Administration: The traditional method of collection involved incising the living root and allowing the milky juice to exude and dry.[5] A resinous tincture, known as scammoniae resina, was prepared by digesting the dried root with ethanol for use as a traditional medicine.[3]

-

Mechanism of Purgative Action: The resin is inert until it reaches the duodenum, where it interacts with bile salts (taurocholate and glycocholate).[3] This interaction transforms it into a potent purgative that stimulates intestinal peristalsis and secretion.[4]

Biological Activity and Experimental Protocols

While historically recognized for its purgative effects, modern research has begun to explore other biological activities of resin glycosides, including cytotoxic properties.

Purgative Activity

The primary and most well-documented biological effect of this compound is its potent purgative action.

Experimental Protocol: In Vivo Purgative Activity Assay (Mouse Model)

This protocol is a generalized procedure based on common methodologies for assessing laxative effects in mice.

Logical Flow of a Purgative Assay

References

- 1. Ricin - Wikipedia [en.wikipedia.org]

- 2. Scammonins I and II, the resin glycosides of radix scammoniae from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convolvulus scammonia - Wikipedia [en.wikipedia.org]

- 4. Scammony — The Rich History of Pharmacology in Trinity College Dublin [tcdhistoryofpharmacology.com]

- 5. minds.wisconsin.edu [minds.wisconsin.edu]

- 6. jddtonline.info [jddtonline.info]

- 7. This compound - Wikipedia [en.wikipedia.org]

Unveiling Scammonin I: A Technical Guide to Its Natural Sources and Extraction

For Immediate Release

This technical guide provides an in-depth overview of Scammonin I, a potent resin glycoside, for researchers, scientists, and drug development professionals. The document details its primary natural source, comprehensive extraction and purification protocols, and quantitative yield data. It also explores the current understanding of its biological activity.

Primary Natural Source

The exclusive natural source of this compound identified in the scientific literature is the root of Convolvulus scammonia, a perennial twinning herb native to the eastern Mediterranean.[1][2][3] The root contains a milky juice that, when dried, forms a gum resin known as scammony. This resin is rich in glycosides, with this compound being a principal bioactive constituent.[1][3]

Extraction and Isolation of this compound

The isolation of this compound from the roots of Convolvulus scammonia is a multi-step process involving initial solvent extraction to obtain a crude resin, followed by chromatographic purification to isolate the pure compound.

Resin Extraction from Convolvulus scammonia Root

A common method for obtaining the resin is through solvent extraction from the dried and powdered root.[2] While traditional methods involved incising the living root to collect the exuded gum resin, modern laboratory and industrial-scale extraction relies on the use of organic solvents.[1][2]

Experimental Protocol: General Solvent Extraction

A detailed, standardized protocol for the initial solvent extraction of the resin is not extensively described in the readily available literature. However, based on general practices for resin extraction from plant materials, a typical procedure would be as follows:

-

Preparation of Plant Material: The roots of Convolvulus scammonia are collected, dried, and ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction: The powdered root material is subjected to extraction with a suitable organic solvent, such as ethanol.[2] This can be performed using methods like maceration, percolation, or Soxhlet extraction.

-

Concentration: The resulting solvent extract is then concentrated under reduced pressure to remove the solvent, yielding a crude resinous extract.[2]

-

Drying: The concentrated resin is dried, often in a hot chamber, to remove any residual solvent.[2]

Purification of this compound

The crude resin obtained from the initial extraction is a complex mixture of compounds. To isolate this compound, a further fractionation and purification process is necessary. This typically involves the separation of the ether-soluble fraction of the resin, often referred to as "jalapin," which is rich in resin glycosides.[1]

Experimental Protocol: Chromatographic Purification

The following is a generalized protocol based on the available literature for the purification of this compound from the "jalapin" fraction:

-

Preparation of the Ether-Soluble Fraction: The crude resin is treated with diethyl ether to dissolve the "jalapin" fraction, which contains this compound and other related resin glycosides.

-

Sephadex LH-20 Column Chromatography: The ether-soluble "jalapin" fraction is subjected to column chromatography using a Sephadex LH-20 stationary phase.[1] This step is effective for the initial separation of the resin glycosides from other components in the extract.

-

Silica Gel Column Chromatography: Fractions enriched with this compound from the Sephadex LH-20 column are then further purified using silica gel column chromatography.[1] This step allows for the separation of individual resin glycosides, leading to the isolation of pure this compound.

While the literature confirms the use of these chromatographic techniques, specific details such as column dimensions, solvent systems for elution, and flow rates are not consistently reported across different sources.

Quantitative Data

The yield of this compound can vary depending on the source of the plant material and the efficiency of the extraction and purification processes. However, a key study has provided a significant quantitative measure of its abundance within the resin.

| Parameter | Value | Source |

| Resin Content in Convolvulus scammonia Root | ~8% | [] |

| Ether-Soluble Resin Glycoside ("Jalapin") Yield | 15% from the crude drug | [1] |

| This compound Yield from Total Resin Glycoside | 56.9% | [1] |

Biological Activity and Experimental Protocols

Extracts of Convolvulus scammonia have been reported to possess various biological activities, including anticancer properties.[1] Studies on crude alkaloidal extracts of the plant have suggested that they can induce apoptosis in cancer cells and may act by disrupting microtubules.[1]

Experimental Protocol: Assessment of Anticancer Activity (General)

While a specific protocol for testing the anticancer activity of pure this compound is not detailed in the reviewed literature, a general approach based on studies of Convolvulus scammonia extracts would involve:

-

Cell Culture: Human cancer cell lines (e.g., hepatoma H22) are cultured in appropriate media and conditions.[1]

-

Treatment: The cancer cells are treated with varying concentrations of the test compound (in this case, purified this compound).

-

Cytotoxicity Assays: The effect of the compound on cell viability is assessed using standard assays such as MTT or trypan blue exclusion.

-

Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as DAPI staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells can be performed.[1]

-

Mechanism of Action Studies: To investigate the underlying mechanism, techniques like immunofluorescence staining for microtubule integrity or Western blotting for key proteins in cell signaling pathways can be employed.

It is important to note that these are generalized protocols, and specific experimental details would need to be optimized for this compound.

Signaling Pathways and Future Directions

A significant gap in the current scientific literature is the lack of information regarding the specific signaling pathways modulated by purified this compound. While the anticancer activity of crude extracts of Convolvulus scammonia has been observed, the molecular mechanisms of action of its individual constituents, including this compound, remain largely unexplored.

The observation that crude extracts may affect microtubules suggests a potential avenue of investigation for this compound. Disruption of microtubule dynamics is a known mechanism of action for several successful anticancer drugs, and this often involves the modulation of signaling pathways related to the cell cycle and apoptosis.

Given the potent biological activities attributed to the crude extracts, further research into the specific molecular targets and signaling pathways of this compound is warranted. Such studies would be invaluable for understanding its therapeutic potential and for the development of new drug candidates.

Logical Workflow for Extraction and Purification

Postulated Mechanism of Action (Based on Crude Extract Data)

Due to the absence of specific data on the signaling pathways of this compound, the following diagram illustrates a postulated mechanism of action based on the observed effects of crude Convolvulus scammonia extracts on cancer cells. This should be considered a hypothesis for future investigation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Scammonin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin I, a prominent resin glycoside isolated from the roots of Convolvulus scammonia, has garnered significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the structural characteristics, spectral data, and known biological effects of this compound, supported by experimental methodologies and data presented in a clear, accessible format.

Chemical Identity and Structure

This compound is a complex glycosidic resin with the molecular formula C₅₀H₈₄O₂₁.[1] Its molar mass is 1021.201 g·mol⁻¹. The structure of this compound has been elucidated through spectroscopic and chemical methods. It is characterized as (11S)-hydroxyhexadecanoic acid, 11-[(O-6-deoxy-4-O-(2(E)-methyl-1-oxo-2-butenyl)-beta-D-glucopyranosyl-(1→4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-alpha-L-mannopyranosyl-(1→2)-O-beta-D-glucopyranosyl-(1→2)-6-deoxy-beta-D-glucopyranosyl]oxy)-, intramol. 1,3'''-ester.[1]

Upon alkaline hydrolysis, this compound yields scammonic acid A, along with isobutyric acid, 2S-methylbutyric acid, and tiglic acid.[1]

Physical Properties

Quantitative data for the physical properties of this compound are not extensively reported in publicly available literature. However, general properties characteristic of resin glycosides can be inferred.

| Property | Value | Source |

| Molecular Formula | C₅₀H₈₄O₂₁ | [1] |

| Molar Mass | 1021.201 g·mol⁻¹ | |

| Appearance | Resin-like solid | General knowledge |

| Solubility | Ether-soluble | [1] |

Table 1: Physical Properties of this compound

Chemical and Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for the identification and structural analysis of this compound and related resin glycosides. In electrospray ionization (ESI) mass spectrometry, this compound can be identified by its deprotonated molecule [M-H]⁻ in negative ion mode.

Table 2: Key Mass Spectrometry Data for this compound and Related Fragments

| m/z Value | Ion | Description | Source |

|---|---|---|---|

| 1020.54 | [M-H]⁻ | Deprotonated molecule of this compound | Calculated |

| 871 | [Scammonic Acid A - H]⁻ | Diagnostic fragment ion corresponding to the glycosidic acid core | [2] |

| 579 | [871 - 146 - 146]⁻ | Loss of two deoxyhexose moieties from scammonic acid A | [2] |

| 417 | [579 - 162]⁻ | Subsequent loss of a hexose moiety | [2] |

| 271 | | Further fragmentation of the sugar chain |[2] |

The fragmentation pattern typically involves the neutral loss of acyl groups and the cleavage of glycosidic bonds, providing valuable information about the sequence and composition of the oligosaccharide chain and the nature of the acylating residues.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol based on the reported isolation of this compound and II:

-

Extraction: The dried and powdered roots of Convolvulus scammonia are extracted with a suitable solvent such as ether to obtain the 'jalapin' fraction, which is a mixture of ether-soluble resin glycosides.[1]

-

Chromatography: The crude jalapin fraction is subjected to column chromatography on Sephadex LH-20.

-

Further Purification: Fractions containing this compound are further purified by silica gel column chromatography to yield the pure compound.[3]

Caption: Workflow for the Isolation and Purification of this compound.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of this compound.

-

A small, powdered sample of purified this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Assessment

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.

-

An excess amount of this compound is added to a known volume of the solvent (e.g., methanol, chloroform, ethyl acetate, water) in a sealed vial.

-

The vials are agitated at a constant temperature until equilibrium is reached.

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of this compound in the clear supernatant is determined by a suitable analytical method, such as HPLC or gravimetric analysis.

Biological Activity and Signaling Pathways

Resin glycosides from the Convolvulaceae family are known to exhibit a range of biological activities, including cytotoxic effects against cancer cells.[4] While specific studies detailing the signaling pathways modulated by pure this compound are limited, research on related compounds and crude extracts provides some insights.

Crude alkaloid extracts from Convolvulus scammonia have been shown to inhibit tumor growth and affect the microtubule network in cancer cells. However, it is important to note that this compound is a glycoside, and the contribution of this specific compound to the observed activity of the crude extract is not defined.

Studies on other natural products with cytotoxic properties have elucidated specific signaling pathways. For instance, cardamonin has been shown to induce apoptosis in glioblastoma stem cells by suppressing the STAT3 signaling pathway.[5][6] This involves the inhibition of STAT3 activation, leading to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, and ultimately culminating in programmed cell death.[5][6] It is plausible that this compound may exert its cytotoxic effects through a similar or related mechanism, though further investigation is required.

A proposed hypothetical signaling pathway for the induction of apoptosis by a cytotoxic agent like this compound, based on common mechanisms, is presented below. This is a generalized model and requires experimental validation for this compound.

Caption: Hypothetical STAT3 Signaling Pathway Inhibition by this compound.

Conclusion

This compound is a structurally complex resin glycoside with potential for further pharmacological investigation. This guide has summarized the available data on its physical and chemical properties, providing a framework for future research. Key areas for further investigation include the determination of precise physical constants, detailed elucidation of NMR spectral data, and, most critically, the identification of the specific molecular targets and signaling pathways through which this compound exerts its biological effects. Such studies will be invaluable for unlocking the therapeutic potential of this natural product.

References

- 1. Scammonins I and II, the resin glycosides of radix scammoniae from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Defect Filtering-Oriented Identification of Resin Glycosides from Root of Convolvulus scammonia Based on Quadrupole-Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 4. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardamonin induces apoptosis by suppressing STAT3 signaling pathway in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enigmatic Pathway to a Potent Glycoside: A Technical Guide to the Biosynthesis of Scammonin I in Convolvulus scammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin I, a complex resin glycoside found in the roots of Convolvulus scammonia, has a long history in traditional medicine and is of increasing interest for its diverse pharmacological activities. Despite its significance, the precise biosynthetic pathway of this intricate molecule remains largely unelucidated. This technical guide synthesizes current knowledge on the biosynthesis of related natural products to propose a comprehensive, hypothetical pathway for this compound. We delve into the molecular architecture of this compound, dissecting it into its fundamental building blocks: a hydroxylated fatty acid aglycone, a tetrasaccharide core, and distinct acyl moieties. By examining analogous biosynthetic routes in other plant species, we postulate the enzymatic players and biochemical transformations likely involved in its formation. This guide provides a foundational roadmap for researchers aiming to unravel the genetic and enzymatic machinery behind this compound biosynthesis, a critical step toward its potential biotechnological production and the development of novel therapeutics.

Introduction: The Molecular Architecture of this compound

This compound is a member of the resin glycoside family, a class of complex glycolipids characteristic of the Convolvulaceae family[1][2]. Its structure is defined by a macrolactone ring formed between a hydroxylated fatty acid and one of the sugar residues of an oligosaccharide chain. This core structure is further embellished with various acyl groups.

The constituent components of this compound are:

-

Aglycone: (11S)-Hydroxyhexadecanoic acid (also known as jalapinolic acid).

-

Oligosaccharide Core: A tetrasaccharide composed of D-fucose, L-rhamnose, and two D-glucose units.

-

Acyl Groups: Tiglic acid and (S)-2-methylbutyric acid.

The elucidation of the biosynthetic pathway of this compound is paramount for understanding its production in Convolvulus scammonia and for harnessing its therapeutic potential through metabolic engineering or synthetic biology approaches.

A Hypothetical Biosynthesis Pathway for this compound

Based on established principles of plant secondary metabolism, we propose a multi-stage hypothetical pathway for the biosynthesis of this compound. This pathway can be broadly divided into three key phases: formation of the aglycone, assembly of the oligosaccharide chain and glycosylation, and finally, acylation and cyclization.

Phase 1: Biosynthesis of the Aglycone - (11S)-Hydroxyhexadecanoic Acid

The aglycone of this compound is (11S)-hydroxyhexadecanoic acid. Its biosynthesis is proposed to start from the common fatty acid precursor, palmitic acid (C16:0).

-

Activation of Palmitic Acid: Palmitic acid is activated to its coenzyme A (CoA) thioester, palmitoyl-CoA, by a long-chain acyl-CoA synthetase (LACS).

-

In-Chain Hydroxylation: The crucial step is the stereospecific hydroxylation of palmitoyl-CoA at the C-11 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP) . While omega-hydroxylation of fatty acids by CYPs is common in plants for the biosynthesis of cutin and suberin, in-chain hydroxylation is also known to occur[3][4]. The specific CYP enzyme responsible for this reaction in Convolvulus scammonia remains to be identified.

Phase 2: Oligosaccharide Assembly and Glycosylation

The tetrasaccharide core of this compound is assembled by a series of UDP-dependent glycosyltransferases (UGTs) . These enzymes sequentially add activated sugar units (UDP-sugars) to a growing acceptor molecule.

-

Synthesis of Activated Sugars: The monosaccharide constituents of the oligosaccharide (D-glucose, L-rhamnose, D-fucose) are activated to their UDP-sugar forms through various enzymatic steps.

-

Sequential Glycosylation: A series of specific UGTs catalyze the formation of the tetrasaccharide chain. The assembly is likely initiated by the glycosylation of the (11S)-hydroxyhexadecanoic acid aglycone at its hydroxyl group by a UGT, followed by the sequential addition of the remaining sugar residues by other specific UGTs. The exact order of sugar addition and the specific UGTs involved are yet to be determined.

Phase 3: Acylation and Macrolactonization

The final steps in this compound biosynthesis involve the acylation of the sugar moieties and the formation of the macrolactone ring.

-

Biosynthesis of Acyl Donors: The acyl groups, tiglic acid and (S)-2-methylbutyric acid, are derived from the catabolism of the branched-chain amino acid L-isoleucine[5][6]. Isoleucine is converted to their respective CoA thioesters, tiglyl-CoA and (S)-2-methylbutyryl-CoA, through a series of enzymatic reactions.

-

Acylation of the Oligosaccharide: Specific BAHD acyltransferases are responsible for transferring the tiglyl and 2-methylbutyryl groups from their CoA donors to the hydroxyl groups of the sugar residues[7][8]. The BAHD family of enzymes is known for its role in the acylation of a wide range of plant secondary metabolites.

-

Macrolactonization: The final step is the intramolecular esterification to form the characteristic macrolactone ring of this compound. This cyclization reaction could be catalyzed by a specific acyltransferase or occur spontaneously under certain physiological conditions.

References

- 1. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Illuminating the lineage-specific diversification of resin glycoside acylsugars in the morning glory (Convolvulaceae) family using computational metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

Scammonin I and its Analogues from Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin I, a prominent resin glycoside derived from the roots of Convolvulus scammonia, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogues, detailing their chemical structures, and summarizing the current, albeit limited, understanding of their anticancer and anti-inflammatory properties. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating available data, presenting detailed experimental methodologies for their evaluation, and exploring potential signaling pathways involved in their mechanism of action. While quantitative bioactivity data for purified this compound and its analogues remains scarce in publicly accessible literature, this guide provides the necessary framework for future research and development in this promising area of natural product chemistry.

Introduction

Resin glycosides, a class of complex natural products found predominantly in the Convolvulaceae family, are characterized by a glycosidically linked oligosaccharide to a hydroxylated fatty acid, which often forms a macrocyclic lactone structure. Among these, this compound, isolated from the roots of Convolvulus scammonia, stands out as a representative member.[1][2] Traditionally, extracts of C. scammonia have been used for their purgative properties.[3] However, modern scientific investigations have begun to unveil a broader spectrum of pharmacological activities, including potential anticancer and anti-inflammatory effects, for the resin glycosides contained within these extracts.[4][5]

This guide focuses on this compound and its known analogues (Scammonin II-VIII), providing a detailed examination of their chemical structures and a summary of their reported biological activities. A significant challenge in the field is the limited availability of quantitative bioactivity data (e.g., IC50 values) for the purified individual compounds, as much of the existing research has been conducted on crude extracts. This document addresses this gap by presenting standardized experimental protocols for cytotoxicity and anti-inflammatory assays, enabling researchers to conduct their own investigations and contribute to a more comprehensive understanding of these compounds. Furthermore, we explore potential signaling pathways that may be modulated by this compound and its analogues, offering a roadmap for future mechanistic studies.

Chemical Structures of this compound and its Analogues

The core structure of Scammonins consists of a glycosidic acid, where an oligosaccharide is linked to a hydroxylated fatty acid. Variations in the acyl groups attached to the sugar moieties and the composition of the sugar units give rise to the different analogues.

Table 1: Structures of this compound and its Known Analogues

| Compound | Molecular Formula | Structural Description |

| This compound | C50H84O21 | The structure is (11S)-hydroxyhexadecanoic acid, 11-[(O-6-deoxy-4-O-(2(E)-methyl-1-oxo-2-butenyl)-beta-D-glucopyranosyl-(1->4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-alpha-L-mannopyranosyl-(1->2)-O-beta-D-glucopyranosyl-(1->2)-6-deoxy-beta-D-glucopyranosyl]oxy)-, intramol. 1,3'''-ester.[6] |

| Scammonin II | C45H78O20 | Similar to this compound, but lacks the 2(E)-methyl-1-oxo-2-butenyl (tigloyl) group on the terminal glucose.[6][7] |

| Scammonin III-VI | Not specified in detail | Described as having similar macrocyclic ester structures to this compound and II.[8] |

| Scammonin VII | Not specified in detail | Composed of orizabic acid A and is a minor ether-soluble resin glycoside.[8] |

| Scammonin VIII | C50H84O22 | A minor ether-soluble resin glycoside with a structure based on a new glycosidic acid named scammonic acid B.[2][8] |

Biological Activities and Quantitative Data

While extracts of Convolvulus scammonia have been reported to possess anticancer and anti-inflammatory properties, there is a notable lack of specific quantitative data for purified this compound and its analogues in the scientific literature. The available information often pertains to the crude resin or "jalapin" fraction.

Table 2: Summary of Reported Biological Activities (Qualitative)

| Compound/Extract | Biological Activity | Cell Line/Model | Observations |

| C. scammonia extract | Anticancer | H22 (Murine Hepatocarcinoma) | Significant inhibition of tumor growth in mice. |

| C. scammonia extract | Cytotoxic | Madin-Darby bovine kidney cells | Showed significant cytotoxic effects. |

| Resin Glycosides (general) | Chemosensitizer | Multidrug-resistant cancer cells | Can enhance the cytotoxicity of conventional anticancer drugs like vinblastine. |

| C. scammonia extract | Anti-inflammatory | In vivo models | Traditional use and some studies suggest anti-inflammatory potential.[] |

Note: The absence of IC50 values in this table highlights a critical knowledge gap that future research should aim to address.

Experimental Protocols

To facilitate further research into the biological activities of this compound and its analogues, this section provides detailed methodologies for key in vitro assays.

Isolation and Purification of Scammonins

A general procedure for the isolation of resin glycosides from Convolvulus scammonia roots involves the following steps:

-

Extraction: The dried and powdered roots are extracted with a suitable organic solvent, such as ethanol or methanol.

-

Partitioning: The crude extract is then partitioned between water and a non-polar solvent (e.g., diethyl ether) to separate the more lipophilic resin glycosides ("jalapin" fraction).

-

Chromatography: The ether-soluble fraction is subjected to multiple chromatographic steps, including column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the individual Scammonin compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the purified Scammonin compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10][11]

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS stimulates macrophages (e.g., RAW 264.7) to produce pro-inflammatory mediators, including NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the purified Scammonin compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).

-

Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.[12][13]

Potential Signaling Pathways

While the precise molecular mechanisms of this compound and its analogues are yet to be elucidated, their potential anticancer and anti-inflammatory activities suggest the involvement of key cellular signaling pathways. Based on the activities of other natural product glycosides, the following pathways are plausible targets for investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory and anticancer effects of many natural products.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. Dysregulation of these pathways is frequently observed in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling network that promotes cell survival, growth, and proliferation. It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for anticancer drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Scammonin VIII | C50H84O22 | CID 6450151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Convolvulus scammonia - Wikipedia [en.wikipedia.org]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. researchgate.net [researchgate.net]

- 6. Scammonins I and II, the resin glycosides of radix scammoniae from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scammonin Ii | C45H78O20 | CID 14704606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Scammonins VII and VIII, two resin glycosides from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary Biological Screening of Scammonin I: A Methodological and Target-Pathway Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin I, a resin glycoside isolated from the roots of Convolvulus scammonia, belongs to a class of natural products that have garnered scientific interest for their potential therapeutic properties.[1][2][3] Extracts of Convolvulus scammonia, containing a mixture of resin glycosides including this compound, have been traditionally used for their purgative effects and have been investigated for a range of biological activities, including anticancer, cytotoxic, and anti-inflammatory properties.[1][4][5] However, a comprehensive biological screening of the isolated this compound is not extensively documented in publicly available literature. This guide provides a framework for the preliminary biological evaluation of this compound, outlining standardized experimental protocols and potential signaling pathways for investigation. While specific quantitative data for this compound is limited, this document serves as a technical blueprint for researchers aiming to elucidate its pharmacological profile.

Biological Activities of Convolvulus scammonia Resin Glycosides

The resin glycosides from Convolvulus scammonia have been noted for several biological effects, suggesting the potential for this compound to exhibit similar activities. These include:

-

Anticancer and Cytotoxic Effects: Extracts from Convolvulus scammonia have demonstrated cytotoxic properties against various cancer cell lines.[1][4] These effects are a primary area of interest for the screening of isolated compounds like this compound.

-

Anti-inflammatory Activity: The traditional use of related plant extracts for inflammatory conditions suggests that their constituent compounds may possess anti-inflammatory properties.[2]

-

Other Pharmacological Activities: Studies on the broader class of resin glycosides have indicated potential antiviral, antibacterial, and modulatory effects on multidrug resistance.[2]

Due to a lack of specific published data on the biological activities of isolated this compound, the following sections provide proposed experimental protocols and potential target pathways for its systematic evaluation.

Proposed Experimental Protocols for Biological Screening

The following are detailed methodologies for key experiments to assess the cytotoxic and anti-inflammatory potential of this compound.

In Vitro Cytotoxicity Screening

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines.

Table 1: Hypothetical Data Representation for Cytotoxicity Screening of this compound

| Cancer Cell Line | Type of Cancer | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |

| HT-29 | Colorectal Adenocarcinoma | Data to be determined | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HeLa, HT-29, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Add the different concentrations of this compound to the wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Anti-inflammatory Activity Screening

This protocol aims to evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Hypothetical Data Representation for Anti-inflammatory Screening of this compound

| Cell Line | Treatment | NO Production (µM) | % Inhibition of NO Production | IC50 (µM) |

| RAW 264.7 | Control | Data to be determined | N/A | N/A |

| RAW 264.7 | LPS (1 µg/mL) | Data to be determined | 0% | N/A |

| RAW 264.7 | LPS + this compound (1 µM) | Data to be determined | Data to be determined | Data to be determined |

| RAW 264.7 | LPS + this compound (10 µM) | Data to be determined | Data to be determined | |

| RAW 264.7 | LPS + this compound (50 µM) | Data to be determined | Data to be determined |

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only treated group.

Potential Signaling Pathways for Investigation

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be investigated to understand the mechanism of action of this compound. It is critical to note that these are illustrative examples and are not based on published experimental data for this compound.

Caption: Proposed experimental workflow for the biological screening of this compound.

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

References

- 1. iosrphr.org [iosrphr.org]

- 2. Mass Defect Filtering-Oriented Identification of Resin Glycosides from Root of Convolvulus scammonia Based on Quadrupole-Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scammonins I and II, the resin glycosides of radix scammoniae from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ethnobotanical Uses and Pharmacological Potential of Scammonin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin I is a significant resin glycoside primarily isolated from the roots of Convolvulus scammonia L., a plant with a rich history in traditional medicine, particularly in the Unani system. Ethnobotanical records document its use as a potent purgative and for treating a wide array of ailments, including inflammatory conditions, parasitic infections, and skin diseases. Modern scientific investigations have begun to validate these traditional uses, revealing a range of pharmacological activities, most notably cytotoxic effects against cancer cell lines. This guide provides a comprehensive overview of the ethnobotanical applications of plants containing this compound, details its known pharmacological properties with available quantitative data, outlines key experimental protocols for its isolation and biological evaluation, and illustrates its plausible mechanism of action through relevant signaling pathways.

Introduction

Resin glycosides are a class of complex natural products characteristic of the Convolvulaceae family. Among these, this compound, a glycoside of jalapinolic acid, stands out as a major bioactive constituent of the gum resin derived from Convolvulus scammonia (scammony).[1][2] Traditionally, this resin has been employed for centuries as a powerful cathartic.[3] Recent pharmacological studies have unveiled its potential beyond this use, particularly in oncology, where extracts have demonstrated significant anticancer activity.[2][4] This document serves as a technical resource, consolidating the ethnobotanical knowledge, pharmacological data, and relevant experimental methodologies concerning this compound to support further research and drug development initiatives.

Ethnobotanical Uses of Convolvulus scammonia

The primary source of this compound, Convolvulus scammonia, has been a cornerstone of traditional Unani medicine for centuries. The gum resin, known as "Saqmunia," is the principal part used.[2]

Primary Traditional Applications:

-

Gastrointestinal Health: Its most prominent use is as a potent hydragogue cathartic and drastic purgative for treating severe constipation.[1] It functions by stimulating the secretion of digestive fluids after being activated by bile salts in the duodenum.[1] It is also used in detoxification therapies to cleanse the gastrointestinal tract.[1]

-

Anthelmintic: The resin has been traditionally used to expel intestinal parasites, particularly roundworms and tapeworms.[1]

-

Anti-inflammatory and Analgesic: It is applied topically as a paste, often mixed with vinegar, to treat joint pain (arthritis), sciatica, and chronic headaches.[5]

-

Dermatological Conditions: Traditional formulations are used to treat a variety of skin ailments, including vitiligo, melasma (chloasma), pityriasis, scabies, and ringworm.[3][5]

-

Other Uses: Ethnobotanical literature also records its use for treating bilious fevers, jaundice, edema (ascites), and as an abortifacient.[3][5]

Due to its potency, traditional Unani practice often involves a detoxification process called "Tashwiya" (roasting), where the resin is heated within an apple or quince fruit to mitigate its harsh purgative effects.[5]

Pharmacological Properties and Quantitative Data

Scientific studies have focused on validating the traditional claims and exploring new therapeutic applications. The primary activities investigated are its purgative and cytotoxic effects.

Phytochemical Composition

The quantitative composition of the key components from Convolvulus scammonia roots is summarized below.

| Component | Plant Part | Yield / Concentration | Reference |

| Resin | Root | ~8% of root weight | [1][2] |

| Ether-Soluble Glycosides | Root Resin | 15% of crude drug extract | [1] |

| This compound | Resin Glycosides | 56.9% of total resin glycosides | [1][5] |

Cytotoxic and Anticancer Activity

While data on pure this compound is limited, studies on crude extracts of C. scammonia have shown significant anticancer potential. The primary mechanism appears to be the disruption of the cellular microtubule network, leading to cell cycle arrest and apoptosis.[1]

| Extract Type | Cell Line | Concentration / Dose | Effect | Reference |

| Alkaloid Extract | H22 (Hepatoma) | 20 µg/mL | Microtubule network disruption within 60 minutes | [1][6] |

| Alkaloid Extract | H22 (Hepatoma) | 80 - 100 µg/mL | Induction of apoptosis | [1] |

| Alkaloid Extract | H22 (in vivo) | 1 mg/kg | 97.14% tumor growth inhibition | [7] |

| Aqueous Extract | Bone Marrow Cells | 160 mg/kg | Inhibitory effect on cell multiplication (70% of colchicine) | [1] |

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound and for the evaluation of its cytotoxic activity.

Extraction and Isolation of this compound

This protocol is a representative method based on the procedures described in the literature for isolating resin glycosides from C. scammonia.[1][8]

Methodology:

-

Preparation of Plant Material:

-

Air-dry the roots of Convolvulus scammonia at room temperature.

-

Grind the dried roots into a coarse powder.

-

-

Resin Extraction:

-

Macerate the powdered root material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanolic extract.

-

To precipitate the resin, slowly pour the concentrated extract into 10 volumes of distilled water with constant stirring.

-

Collect the precipitated resin by filtration and dry it in a desiccator.

-

-

Fractionation of Resin Glycosides:

-

Dissolve the dried resin in diethyl ether to obtain the ether-soluble fraction, often referred to as 'jalapin'.

-

Filter and concentrate the ether-soluble fraction to dryness.

-

-

Isolation of this compound:

-

Subject the ether-soluble resin glycoside fraction to column chromatography using a Sephadex LH-20 column.

-

Elute the column with a suitable solvent system, such as a gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol:Water, 8:2:0.2) and visualize by spraying with anisaldehyde-sulfuric acid reagent followed by heating.

-

Pool the fractions containing the major compound (this compound).

-

Perform repeated chromatographic purification, potentially using preparative HPLC, until pure this compound is obtained.

-

Confirm the structure using spectroscopic methods (NMR, MS).

-

Cytotoxicity and Microtubule Disruption Assay

This protocol describes a method to evaluate the in vitro anticancer activity of this compound on a cancer cell line (e.g., H22 hepatoma), focusing on cell viability and effects on the cytoskeleton.

Methodology:

-

Cell Culture:

-

Culture H22 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

-

Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) in the culture medium. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

-

Replace the medium with the drug-containing medium and incubate for 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

-

-

Immunofluorescence Staining for Microtubules:

-

Grow cells on sterile glass coverslips in a 24-well plate.

-

Treat cells with this compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against α-tubulin overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Mechanism of Action and Signaling Pathways

The cytotoxic activity of extracts from C. scammonia is strongly linked to the disruption of microtubule dynamics.[1] Microtubule-targeting agents are a critical class of chemotherapy drugs. By interfering with the polymerization or depolymerization of tubulin, they disrupt the formation of the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest triggers cellular stress signals that ultimately converge on the intrinsic pathway of apoptosis.

While the precise signaling cascade for this compound has not been fully elucidated, a plausible pathway based on the known effects of microtubule-disrupting agents is presented below.

This pathway illustrates that this compound likely inhibits microtubule function, causing mitotic arrest. This arrest acts as a stress signal, potentially activating kinases like JNK, which can inactivate anti-apoptotic proteins (e.g., Bcl-2) and activate pro-apoptotic proteins (e.g., Bax). This leads to mitochondrial permeabilization, release of cytochrome c, formation of the apoptosome, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Conclusion and Future Directions

This compound and its source plant, Convolvulus scammonia, represent a valuable convergence of traditional medicine and modern pharmacology. The ethnobotanical history provides a strong foundation for its potent biological activities, which are now being explored for contemporary therapeutic applications, especially in cancer research. While preliminary data on crude extracts are promising, future research should focus on several key areas:

-

Isolation and Characterization: Scaling up the isolation of pure this compound and its related glycosides (Scammonins II-VIII) to enable comprehensive biological screening.

-

Mechanism of Action: Elucidating the precise molecular interactions between this compound and tubulin and confirming the downstream signaling events that lead to apoptosis.

-

In Vivo Efficacy: Conducting rigorous preclinical in vivo studies using pure this compound to validate its anticancer efficacy and assess its safety profile and pharmacokinetics.

-

Structure-Activity Relationship (SAR): Investigating the SAR of different scammonins and their derivatives to optimize potency and reduce toxicity, potentially leading to the development of novel semi-synthetic drug candidates.

By leveraging the rich ethnobotanical heritage with modern scientific tools, this compound holds significant promise as a lead compound for the development of new therapeutics.

References

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. jddtonline.info [jddtonline.info]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Scammonins I and II, the resin glycosides of radix scammoniae from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

Scammonin I CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scammonin I is a prominent resin glycoside, a class of complex glycolipids, predominantly found in the roots of Convolvulus scammonia. Historically, the resin from this plant, known as scammony, has been utilized for its potent purgative properties. Modern scientific inquiry has unveiled a broader spectrum of biological activities, including cytotoxic and anticancer effects, positioning this compound and related compounds as subjects of interest in contemporary drug discovery and development. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical properties, isolation, and biological activities.

Chemical and Physical Properties

This compound is the major resin glycoside found in Convolvulus scammonia, constituting up to 56.9% of the total resin glycoside content.[1] The root of the plant contains approximately 8% resin.[2][3]

| Property | Value | Reference |

| CAS Number | 131747-25-6 | [1](--INVALID-LINK--) |

| Molecular Formula | C50H84O21 | [1](--INVALID-LINK--) |

| Molar Mass | 1021.201 g·mol−1 | [1](--INVALID-LINK--) |

| Class | Resin Glycoside | [2][3] |

| Source | Convolvulus scammonia (roots) | [2][3] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of resin glycosides from Convolvulus scammonia.

3.1.1. Extraction of Crude Resin Glycosides ('Jalapin')

-

Maceration: Air-dried and powdered roots of Convolvulus scammonia are macerated with diethyl ether at room temperature to extract the ether-soluble resin glycoside fraction, often referred to as 'jalapin'.

-

Solvent Evaporation: The ether extract is filtered, and the solvent is removed under reduced pressure to yield a crude resinous extract.

3.1.2. Chromatographic Separation

-

Sephadex LH-20 Column Chromatography:

-

The crude resin extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and applied to a Sephadex LH-20 column.

-

Elution is performed with an appropriate solvent system to separate the resin glycoside fraction from other components.[1]

-

-

Successive Sephadex LH-20 Chromatography for Isolation of this compound:

-

The collected resin glycoside fraction is subjected to repeated chromatography on a Sephadex LH-20 column.[1]

-

Fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC) Purification (Optional):

Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition.

Biological Activities and Mechanism of Action

The resin from Convolvulus scammonia, rich in this compound, exhibits a range of biological activities.

Purgative Effect

The most well-documented activity of scammony resin is its strong purgative effect.

Mechanism of Action: Upon oral administration, the resin glycosides are believed to be inactive until they reach the duodenum. Here, they interact with bile salts to form a potent purgative complex. This complex then irritates the intestinal mucosa, leading to an increase in fluid secretion and enhanced peristaltic movement, resulting in a laxative effect.[1] Some resin glycosides have been shown to increase the tonus of the colon, potentially through interaction with acetylcholine receptors.[7]

Cytotoxic and Anticancer Activity

Extracts of Convolvulus scammonia have demonstrated significant cytotoxic and anticancer properties.

| Extract/Compound | Cell Line/Model | Activity | Reference |

| Methanolic Extract | Madin-Darby Bovine Kidney (MDBK) cells | IC50: 38.86 μg/ml | |

| Aqueous Extract | Mice with H22 tumor cells | 87.1% reduction in tumor size at 1.2 mg/kg | [1] |

| Crude Alkaloidal Extract | Mice with H22 tumor cells | 87.9% reduction in tumor size at 1 mg/kg | [1] |

| Crude Alkaloidal Extract | H22 tumor cells | Induction of apoptosis | [2] |

Mechanism of Action: The anticancer effects of Convolvulus scammonia extracts are linked to the disruption of microtubules in cancer cells.[1] This disruption can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[2]

Future Directions

While the biological activities of crude extracts of Convolvulus scammonia are well-documented, further research is required to elucidate the specific contributions of this compound to these effects. Future studies should focus on:

-

Isolation of pure this compound to determine its specific IC50 values against a panel of cancer cell lines.

-

In-depth mechanistic studies to identify the specific signaling pathways modulated by this compound in both its purgative and anticancer activities.

-

Preclinical studies to evaluate the in vivo efficacy and safety profile of purified this compound.

This in-depth understanding will be crucial for the potential development of this compound as a therapeutic agent.

References

- 1. ijsdr.org [ijsdr.org]

- 2. jddtonline.info [jddtonline.info]

- 3. iosrphr.org [iosrphr.org]

- 4. Scammonins VII and VIII, two resin glycosides from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Different effects on the tonus of colon and ileum isolated from mouse by resin glycoside (pharbitin) of Pharbitidis Semen - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resin glycosides, a diverse class of glycolipids predominantly found in the Convolvulaceae family, have garnered significant scientific interest due to their wide-ranging pharmacological activities. Among these, Scammonin I and its structural analogs have demonstrated notable potential as cytotoxic agents, antimicrobial compounds, and modulators of multidrug resistance in cancer cells. This technical guide provides a comprehensive review of the current knowledge on this compound and related resin glycosides, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and therapeutic application of these promising natural compounds.

Introduction

Resin glycosides are a unique class of natural products characterized by a core structure consisting of an oligosaccharide chain linked to a long-chain hydroxy fatty acid, which is often macrolactonized.[1][2] These compounds are primarily isolated from plants of the Convolvulaceae family, commonly known as the morning glory family.[1] Historically, crude extracts containing resin glycosides have been used in traditional medicine for their purgative properties.[3] Modern phytochemical investigations have led to the isolation and structural elucidation of a vast number of individual resin glycosides, revealing a remarkable structural diversity that contributes to their varied biological activities.[2][4]

This compound, a representative resin glycoside, has been isolated from Convolvulus scammonia.[5][6] Like other resin glycosides, its structure features a complex arrangement of sugar units and acylating groups.[6][7] The intricate stereochemistry and functional group distribution of these molecules are crucial for their biological function. The reported pharmacological effects of resin glycosides are broad and include cytotoxic, antimicrobial, and multidrug resistance (MDR) reversal activities, making them attractive candidates for drug discovery and development.[4][7] This guide will delve into the technical details of this compound and related compounds, providing a foundation for their further exploration as potential therapeutic agents.

Chemical Structure and Classification

The general structure of a resin glycoside consists of three main components: an oligosaccharide core, a hydroxy fatty acid aglycone, and various acyl groups attached to the sugar moieties.[8] The oligosaccharide portion typically comprises three to seven monosaccharide units, with common sugars being D-glucose, L-rhamnose, D-fucose, and D-quinovose.[8] The hydroxy fatty acid is usually a C14 to C17 chain with one or more hydroxyl groups.[8] A defining feature of many resin glycosides is the formation of a macrolactone ring through an intramolecular ester linkage between a hydroxyl group of a sugar and the carboxyl group of the fatty acid.[8]